16-Epiestriol 16-Epiestriol 16beta-hydroxyestradiol is a 3-hydroxy steroid that is 17beta-estradiol substituted by a beta-hydroxy group at position 16. It has a role as a human xenobiotic metabolite and an anti-inflammatory drug. It is a 16beta-hydroxy steroid, a 17beta-hydroxy steroid, a 3-hydroxy steroid, a member of phenols and a phenolic steroid. It is functionally related to a 17beta-estradiol. It derives from a hydride of an estrane.
A hydroxylated metabolite of ESTRADIOL or ESTRONE that has a hydroxyl group at C3, 16-alpha, and 17-beta position. Estriol is a major urinary estrogen. During PREGNANCY, a large amount of estriol is produced by the PLACENTA. Isomers with inversion of the hydroxyl group or groups are called epiestriol.
Brand Name: Vulcanchem
CAS No.: 547-81-9
VCID: VC21348900
InChI: InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16+,17+,18+/m1/s1
SMILES: CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O
Molecular Formula: C18H24O3
Molecular Weight: 288.4 g/mol

16-Epiestriol

CAS No.: 547-81-9

Cat. No.: VC21348900

Molecular Formula: C18H24O3

Molecular Weight: 288.4 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

16-Epiestriol - 547-81-9

CAS No. 547-81-9
Molecular Formula C18H24O3
Molecular Weight 288.4 g/mol
IUPAC Name (8R,9S,13S,14S,16S,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol
Standard InChI InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16+,17+,18+/m1/s1
Standard InChI Key PROQIPRRNZUXQM-ZMSHIADSSA-N
Isomeric SMILES C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H]([C@@H]2O)O)CCC4=C3C=CC(=C4)O
SMILES CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O
Canonical SMILES CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O
Appearance Solid Powder

Chemical Identity and Classification

16-Epiestriol, with the molecular formula C18H24O3 and a molecular weight of 288.38, belongs to several important steroid classifications that define its biological activity. This compound is specifically classified as a 16beta-hydroxy steroid, a 17beta-hydroxy steroid, and a 3-hydroxy steroid, indicating the presence of hydroxyl groups at these specific positions within its steroid backbone structure . The multiple hydroxyl groups contribute to its unique chemical behavior and biological interactions within human metabolic systems.

The compound forms part of the estrogen metabolic pathway, with research indicating that 16-hydroxylated metabolites represent approximately 43% of total urinary estrogens in human subjects, highlighting the significance of this metabolic pathway in estrogen processing . As an estrogen derivative, 16-Epiestriol exhibits the characteristic four-ring structure common to steroid hormones, with specific stereochemistry that influences its receptor binding and biological activity.

Structural Characteristics

The precise stereochemistry of 16-Epiestriol is reflected in its full IUPAC name: (R,9S,13S,14S,16S,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol . This name denotes the specific three-dimensional arrangement of atoms within the molecule, particularly the orientation of the hydroxyl groups at positions 3, 16, and 17. The "epi" prefix in the name indicates that it is an epimer of estriol, specifically differing in the stereochemistry at position 16, where it features a beta-oriented hydroxyl group.

The compound contains a cyclopentane A-ring fused to a phenanthrene system, creating the distinctive steroid skeleton. The presence of three hydroxyl groups increases the polarity of the molecule compared to its parent estrogens, which impacts its solubility profile and potential for hydrogen bonding in biological systems.

Nomenclature and Identification

16-Epiestriol has been registered under various systematic and common names in chemical databases and literature. Its primary identifier is the Chemical Abstracts Service (CAS) number 547-81-9, which serves as a unique numerical identifier in chemical information systems . The compound is also known by numerous synonyms including Actriol, 16-Epiestratriol, 16-epi-Estriol, and 16beta-Hydroxyestradiol, reflecting various naming conventions used in different scientific contexts .

Database Registrations

The compound has been registered in multiple chemical and biological databases, facilitating its identification and cross-referencing in research studies. Important identifiers include:

Database/RegistryIdentifier
CAS Registry547-81-9
European Community (EC) Number208-937-9
UNII8XZ32LI44K
ChEBI IDCHEBI:87620
ChEMBL IDCHEMBL1908074
DSSTox Substance IDDTXSID10894790
HMDB IDHMDB0000347
Lipid Maps IDLMST02010006

Physical Properties

16-Epiestriol exists as a white to off-white solid at standard temperature and pressure, and exhibits distinct physical characteristics that influence its handling, storage, and analytical detection . The compound's physical properties are critical for its identification, purification, and formulation in research or pharmaceutical applications.

Thermal Properties and Stability

The compound demonstrates relatively high thermal stability, with a melting point range of 289-291°C, which is characteristic of steroid compounds with multiple hydroxyl groups . The estimated boiling point of 370.61°C further reflects the compound's stability, though this value is a computational estimate rather than an experimentally determined value. These high transition temperatures indicate strong intermolecular forces, likely due to hydrogen bonding between the three hydroxyl groups present in the molecule.

For long-term storage, 16-Epiestriol requires refrigeration at -20°C to prevent degradation, suggesting that despite its thermal stability at moderate temperatures, the compound may undergo chemical changes during extended storage at ambient conditions .

Physical Measurements and Constants

The physical constants for 16-Epiestriol provide valuable information for analytical identification and characterization:

Physical ParameterValueDetermination Method
Molecular Weight288.38Calculated from molecular formula
Density1.1285 g/cm³Computational estimate
Refractive Index1.5000Computational estimate
Melting Point289-291°CExperimental measurement
Boiling Point370.61°CComputational estimate
pKa10.25±0.70Predicted value

These parameters are essential for analytical method development and quality control procedures in research and manufacturing settings .

Chemical Properties

The chemical behavior of 16-Epiestriol is largely determined by its steroid structure and the presence of three hydroxyl groups, which confer specific solubility characteristics and reactivity patterns.

Solubility Profile

16-Epiestriol demonstrates limited solubility in common organic solvents, a property consistent with its polarity due to the presence of multiple hydroxyl groups. Its solubility profile has been characterized as follows:

SolventSolubility Characteristics
DMSOSlightly soluble
EthanolSlightly soluble (improved with sonication)
MethanolSlightly soluble (improved with heating)
WaterPoorly soluble

This solubility pattern reflects the compound's intermediate polarity—the hydroxyl groups increase water compatibility, while the steroid backbone contributes to lipophilicity . The need for sonication or heating to improve solubility in alcohols indicates significant intermolecular forces that must be overcome for dissolution.

Reactivity and Functional Groups

The three hydroxyl groups (at positions 3, 16, and 17) represent the primary reactive centers in 16-Epiestriol. These functional groups can participate in various chemical reactions:

  • Esterification reactions at the hydroxyl positions

  • Oxidation of secondary alcohols to ketones

  • Etherification through reaction with alkylating agents

  • Formation of hydrogen bonds with suitable receptors in biological systems

The phenolic hydroxyl group at position 3 typically exhibits greater acidity than the secondary hydroxyl groups at positions 16 and 17, which influences the selective reactivity of the molecule in chemical and biochemical processes.

Metabolic Significance

16-Epiestriol occupies an important position within the complex network of estrogen metabolism. Research indicates that it functions as a human xenobiotic metabolite, suggesting its role in the processing and elimination of foreign substances in the body .

Relationship to Estrogen Metabolism

Studies of urinary estrogen metabolites have provided insights into the significance of various metabolic pathways in estrogen processing. According to research findings, parent estrogens represent approximately 16% of total urinary estrogens, while metabolites from the 2-hydroxylation, 4-hydroxylation, and 16-hydroxylation pathways constitute 32%, 5%, and 43% respectively of total urinary estrogens .

The substantial representation of 16-hydroxylated metabolites (43%) underscores the importance of this pathway, which includes 16-Epiestriol, in estrogen metabolism. These metabolic relationships are relevant to understanding hormone-related physiological processes and potential implications for conditions such as breast cancer, as suggested by studies investigating the ratios of competing metabolic pathways .

Metabolic Transformations

As a 16beta-hydroxy steroid, 16-Epiestriol likely arises from the hydroxylation of estradiol at the 16 position with beta stereochemistry. This metabolic transformation represents one of several possible hydroxylation pathways that estrogens can undergo in the body, with competing pathways including 2-hydroxylation and 4-hydroxylation. The relative activities of these pathways may have biological significance, as suggested by research examining their associations with conditions such as mammographic density and breast cancer risk .

Pharmacological Properties

16-Epiestriol has been identified as having anti-inflammatory properties, suggesting potential therapeutic applications . While detailed pharmacological studies of this specific compound appear limited in the available literature, its structural relationship to other biologically active estrogen metabolites provides a foundation for understanding its potential mechanisms of action.

Anti-inflammatory Activity

Analytical Detection Methods

Accurate identification and quantification of 16-Epiestriol in biological samples and pharmaceutical preparations necessitate appropriate analytical methodologies. The compound's physical and chemical properties guide the selection of suitable analytical approaches.

Chromatographic Techniques

High-performance liquid chromatography (HPLC) and gas chromatography (GC) represent primary analytical tools for separation and quantification of 16-Epiestriol. For HPLC analysis, the moderate polarity of the compound typically requires reverse-phase conditions, while GC analysis may require derivatization to enhance volatility.

Mass Spectrometric Identification

Mass spectrometry provides definitive identification of 16-Epiestriol, with certain collision cross-section values having been reported:

Ion SpeciesCollision Cross Section (Ų)Method
[M+Na]+163.5TW; calibrated with polyalanine and drug standards
[M+H-H2O]+160.25TW; calibrated with polyalanine and drug standards
[M+K]+166.53TW; calibrated with polyalanine and drug standards
[M+H]+158.2TW; calibrated with polyalanine and drug standards

These collision cross-section values provide important parameters for mass spectrometric identification and structural confirmation of the compound .

Research Significance and Applications

The research significance of 16-Epiestriol extends across multiple domains, including estrogen metabolism studies, biomarker research, and potential therapeutic development.

Role in Estrogen Metabolism Studies

As a component of the 16-hydroxylation pathway, which represents a substantial portion (43%) of urinary estrogen metabolites, 16-Epiestriol serves as an important marker in studies of estrogen metabolism . Research investigating the ratios between different metabolic pathways, such as the ratio of 2-hydroxylation to 16-hydroxylation, has explored associations with breast cancer risk and mammographic density, highlighting the potential significance of these metabolic relationships in understanding hormone-related health conditions .

Future Research Directions

Current understanding of 16-Epiestriol suggests several promising avenues for future research to more fully characterize its properties and potential applications.

Mechanism of Anti-inflammatory Action

The reported anti-inflammatory activity of 16-Epiestriol necessitates detailed investigation of the underlying mechanisms, including potential receptor interactions, effects on inflammatory mediators, and cellular signaling pathways involved in this activity.

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